molecular formula C26H23ClN2O3 B4265217 N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4265217
M. Wt: 446.9 g/mol
InChI Key: HVFQHNWAHZUCKN-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2,5-dimethoxyphenyl substituent at the quinoline C2 position and a 4-chlorophenyl ethyl group attached via the carboxamide nitrogen. This structure combines lipophilic (chlorophenyl, methoxy) and hydrogen-bonding (carboxamide) moieties, making it a candidate for pharmacological studies targeting central nervous system (CNS) receptors or enzymes influenced by aromatic interactions .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-31-19-11-12-25(32-2)22(15-19)24-16-21(20-5-3-4-6-23(20)29-24)26(30)28-14-13-17-7-9-18(27)10-8-17/h3-12,15-16H,13-14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQHNWAHZUCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl and dimethoxyphenyl groups, and the final carboxamide formation. Common synthetic routes may involve:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Introduction of Dimethoxyphenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction using 2,5-dimethoxyphenylboronic acid and a palladium catalyst.

    Formation of Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth and survival.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ in substituent positions, halogens, and side-chain modifications. Key examples include:

Table 1: Structural Comparison of Quinoline-4-carboxamide Derivatives
Compound Name Substituents (Quinoline C2) Amide Side Chain Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2,5-Dimethoxyphenyl 4-Chlorophenyl ethyl C₃₁H₂₆ClN₂O₃* ~525.0† -
N-(2,5-Dimethoxyphenyl)-2-phenylquinoline-4-carboxamide Phenyl 2,5-Dimethoxyphenyl C₂₄H₂₀N₂O₃ 384.43
N-[2-(4-Fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide 3-Methoxyphenyl 4-Fluorophenyl ethyl C₂₅H₂₁FN₂O₂ 400.45
2-[5-(2-Chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide 5-(2-Chlorophenyl)furan-2-yl 3,4-Dimethoxyphenyl ethyl C₃₀H₂₅ClN₂O₄ 513.0
2-(4-Methoxyphenyl)-N-phenylquinoline-4-carboxamide 4-Methoxyphenyl Phenyl C₂₃H₁₈N₂O₂ 354.41

*Calculated based on structural similarity; †Estimated from analogs.

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s 4-chlorophenyl group increases logP compared to fluorine-containing analogs (e.g., logP = 5.42 for the 4-fluorophenyl analog ). Chlorine’s higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Molecular Weight : Analogs range from 354.41 g/mol (simplest phenyl-substituted compound ) to 513.0 g/mol (furan-containing analog ). The target compound (~525 g/mol) may face challenges in bioavailability due to molecular size.
  • Hydrogen-Bonding Capacity: All analogs retain the carboxamide group (H-bond donor/acceptor), but substituents like 3,4-dimethoxy () or 2,5-dimethoxy (target compound) alter electron distribution and polar surface area .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C24H18Cl2N2O3
  • Molecular Weight : 453.3 g/mol
  • IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)quinoline-4-carboxamide

The compound exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that quinoline derivatives can inhibit key enzymes and receptors involved in cancer progression and microbial infections. The specific mechanisms may include:

  • Inhibition of Protein Kinases : Quinoline derivatives often target kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Certain studies have shown that similar compounds possess activity against Mycobacterium tuberculosis and other pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a related compound, N-(2-phenylethyl)quinoline-2-carboxamide, demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.01 µM to 0.46 µM, indicating potent inhibitory effects on cell proliferation .

Antimicrobial Activity

The compound's structural analogs have shown promising results against various mycobacterial species. In vitro studies indicated that certain quinoline derivatives exhibited higher activity against M. tuberculosis compared to standard treatments like isoniazid . This suggests potential applications in developing new antitubercular agents.

Case Studies

  • Study on Antimicrobial Activity :
    • A series of substituted quinoline-2-carboxamides were synthesized and tested against M. tuberculosis.
    • Results indicated that compounds with specific substitutions showed enhanced activity compared to traditional antibiotics .
  • Anticancer Screening :
    • Several quinoline derivatives were screened for cytotoxic effects on cancer cell lines.
    • Notably, compounds with electron-donating groups showed increased potency against MCF-7 cells .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
N-(2-phenylethyl)quinoline-2-carboxamideAnticancer0.01
N-cycloheptylquinoline-2-carboxamideAntitubercular0.39
N-cyclohexylquinoline-2-carboxamideAntitubercular0.40

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
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N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

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